5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 61344-30-7
VCID: VC2011915
InChI: InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18)
SMILES: CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione

CAS No.: 61344-30-7

Cat. No.: VC2011915

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione - 61344-30-7

Specification

CAS No. 61344-30-7
Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
IUPAC Name 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione
Standard InChI InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18)
Standard InChI Key JKYLQCKSQSXCHN-UHFFFAOYSA-N
SMILES CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C
Canonical SMILES CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C

Introduction

Structural Characteristics and Physical Properties

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione (CAS No. 61344-30-7) is an organic compound with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol . The structure features a five-membered imidazolidine ring containing two carbonyl groups at positions 2 and 4, with a tert-butylphenyl group and a methyl group at the 5-position. This spatial arrangement contributes to the compound's unique chemical behavior and reactivity patterns.

The compound exists as a solid at room temperature and possesses specific stereochemical properties that influence its interactions with biological systems and other chemical entities . The imidazolidine-2,4-dione core, also known as a hydantoin core, is a common structural motif found in numerous pharmacologically active compounds.

Physical and Chemical Identifiers

Table 1 summarizes the key physical and chemical properties of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
CAS Registry Number61344-30-7
PubChem CID3718519
InChIInChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18)
SMILESCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C

These identifiers provide essential information for researchers seeking to study or work with this compound in laboratory settings .

Synthesis Methods

The synthesis of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione typically involves a condensation reaction followed by cyclization. Several synthetic routes have been developed, with variations in reagents, conditions, and intermediate compounds.

Traditional Synthetic Route

The traditional synthesis pathway begins with the reaction of 4-tert-butylbenzaldehyde with methylamine to form an intermediate Schiff base. This Schiff base then undergoes cyclization with glyoxal to form the imidazolidine-2,4-dione ring. The process can be summarized in the following steps:

  • Formation of the Schiff base intermediate from 4-tert-butylbenzaldehyde and methylamine

  • Cyclization with glyoxal to form the imidazolidine-2,4-dione ring structure

  • Purification through recrystallization or chromatographic methods

Modern Synthetic Approaches

Recent advances in synthetic methodology have led to improved procedures for preparing 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione and related compounds. These modern approaches often employ modified reaction conditions, catalysts, or alternative starting materials to enhance yield, purity, and efficiency.

One notable approach is related to the Bucherer-Bergs reaction, which is widely used for synthesizing 5-substituted and 5,5-disubstituted hydantoins . This multicomponent reaction typically involves the condensation of a ketone or aldehyde with potassium cyanide and ammonium carbonate, offering a versatile route to various hydantoin derivatives.

Industrial production methods may employ optimized conditions, including specific catalysts and solvents, to enhance yield and purity. Purification steps such as recrystallization and chromatography are commonly employed to obtain the final product with high purity.

Chemical Reactions and Reactivity

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione can participate in various chemical reactions, primarily due to the reactivity of the imidazolidine-2,4-dione ring and the functional groups present in the molecule.

Reactions of the Imidazolidine Ring

The imidazolidine-2,4-dione ring can undergo several transformations:

  • N-alkylation or N-acylation at the nitrogen atoms

  • Modification of the carbonyl groups through reduction or nucleophilic addition

  • Ring-opening reactions under specific conditions

  • Substitution reactions at various positions depending on reaction conditions

These transformations allow for the creation of diverse derivatives with modified properties and potential applications.

Structure-Activity Relationships

The presence of the tert-butyl group on the phenyl ring significantly affects the compound's chemical properties and biological activities. This bulky group contributes to the molecule's lipophilicity and can influence its binding affinity to biological targets. The methyl group at the 5-position further modifies the electronic properties and stereochemistry of the molecule, potentially affecting its interactions with biological systems .

Comparisons with similar compounds, such as 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione and other 5,5-disubstituted imidazolidine-2,4-diones, reveal how structural modifications can significantly alter chemical reactivity and biological properties .

Comparative Analysis with Related Compounds

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione shares structural similarities with several other compounds, including different hydantoin derivatives and thiazolidine-2,4-diones. Understanding these relationships provides valuable context for predicting and interpreting the compound's properties.

Comparison with Other Imidazolidine-2,4-dione Derivatives

Table 2 presents a comparison of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione with selected related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dioneC₁₄H₁₈N₂O₂246.30Reference compound
(5S)-5-methylimidazolidine-2,4-dioneC₄H₆N₂O₂114.10Lacks phenyl group; contains single methyl substituent
5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dioneC₁₀H₉FN₂O₂208.19Contains fluorophenyl instead of tert-butylphenyl
5,5-diphenyl imidazolidine-2,4-dioneC₁₅H₁₂N₂O₂252.27Contains two phenyl groups instead of tert-butylphenyl and methyl
5-tert-Butyl-5-methylimidazolidine-2,4-dioneC₈H₁₄N₂O₂170.21Contains tert-butyl instead of tert-butylphenyl

These structural differences influence the physical properties, chemical reactivity, and biological activities of each compound .

Structure-Property Relationships

The substitution pattern at the 5-position of the imidazolidine-2,4-dione ring plays a crucial role in determining the compound's properties. For example:

  • The tert-butyl group on the phenyl ring enhances lipophilicity and affects solubility

  • The methyl group at the 5-position influences stereochemistry and conformational preferences

  • The presence of the phenyl ring provides opportunities for π-π interactions with biological targets

These structure-property relationships are valuable for designing derivatives with optimized characteristics for specific applications.

Current Research and Future Perspectives

Research interest in imidazolidine-2,4-dione derivatives, including 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione, continues to grow due to their versatile applications and promising biological activities.

Recent Advances

Recent studies have focused on developing new synthetic methodologies for preparing hydantoin derivatives with improved efficiency and selectivity. These efforts aim to address challenges in traditional synthesis routes and expand the structural diversity of available compounds.

Researchers have also explored the biological activities of various hydantoin derivatives, uncovering potential applications in treating conditions ranging from metabolic disorders to cancer . The structural versatility of these compounds makes them valuable scaffolds for medicinal chemistry research.

Future Research Directions

Several promising research directions for 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione and related compounds include:

  • Development of more efficient and environmentally friendly synthetic methods

  • Exploration of structure-activity relationships to optimize biological activities

  • Investigation of potential applications in emerging therapeutic areas

  • Design of novel derivatives with enhanced selectivity and pharmacokinetic properties

These research directions offer opportunities for expanding our understanding of this compound's properties and applications, potentially leading to valuable discoveries in medicinal chemistry and related fields.

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